2-Bromo-3-chloro-6-fluorobenzyl bromide

Organic Synthesis Benzyl Halide Chemistry Reaction Yield Optimization

This ortho-, polyhalogenated benzyl bromide is a crystalline solid, enabling precise stoichiometric control in high-throughput experimentation (HTE) and automated dispensing platforms. Its specific 2-bromo-3-chloro-6-fluoro pattern and validated Vilsmeier-based synthesis ensure a predictable conformational profile for nucleophilic displacement reactions, crucial for systematic SAR exploration in medicinal and agrochemical discovery programs.

Molecular Formula C7H4Br2ClF
Molecular Weight 302.37
CAS No. 1823559-40-5
Cat. No. B2894824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-chloro-6-fluorobenzyl bromide
CAS1823559-40-5
Molecular FormulaC7H4Br2ClF
Molecular Weight302.37
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)CBr)Br)Cl
InChIInChI=1S/C7H4Br2ClF/c8-3-4-6(11)2-1-5(10)7(4)9/h1-2H,3H2
InChIKeyRQDJVCIJSLHGRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-3-chloro-6-fluorobenzyl bromide (CAS 1823559-40-5): Procurement-Grade Ortho-Halogenated Benzyl Bromide Building Block


2-Bromo-3-chloro-6-fluorobenzyl bromide (CAS 1823559-40-5) is an ortho-substituted, polyhalogenated benzyl bromide derivative with molecular formula C7H4Br2ClF and molecular weight 302.37 g/mol . The compound is characterized by three distinct halogen substituents on the benzene ring—bromine at position 2, chlorine at position 3, and fluorine at position 6—plus a reactive benzylic bromomethyl group at position 1 . It is commercially available as an off-white crystalline powder with typical purity of ≥98% by GC . The compound serves primarily as a synthetic intermediate in medicinal chemistry and agrochemical research programs requiring precise halogen substitution patterns for structure-activity relationship (SAR) exploration [1].

Why 2-Bromo-3-chloro-6-fluorobenzyl bromide Cannot Be Casually Replaced with Common Benzyl Bromide Analogs


Halogenated benzyl bromides are not interchangeable reagents. The specific 2-bromo-3-chloro-6-fluoro substitution pattern on the aromatic ring profoundly influences both the physical handling properties and the downstream reactivity profile of this building block. Substituting a different analog—such as the non-fluorinated 2-bromo-3-chlorobenzyl bromide, the de-brominated 2-chloro-6-fluorobenzyl bromide, or the de-chlorinated 2-bromo-6-fluorobenzyl bromide—introduces measurable differences in solid-state morphology (crystalline powder versus liquid), steric and electronic effects on the benzylic electrophile, and predicted lipophilicity (LogP) that alters chromatographic behavior and potential membrane permeability of derived products . Furthermore, ortho-substituted benzyl bromides exhibit unique conformational constraints—only an anti-orientation of the C-Br bond relative to the ortho substituent is sterically permitted [1]—meaning the exact identity and position of each ortho halogen determines the accessible conformational space during nucleophilic displacement reactions. These quantifiable differences necessitate compound-specific validation rather than generic substitution.

Quantitative Differentiation Evidence for 2-Bromo-3-chloro-6-fluorobenzyl bromide vs. Closest Analogs


Quantitative Yield Benchmark: One-Step Vilsmeier Synthesis Protocol for 2-Bromo-3-chloro-6-fluorobenzyl bromide

The compound is synthesized in quantitative yield using adapted Vilsmeier conditions in a one-step protocol, as reported by Jaster et al. in Molbank [1]. While quantitative yield data for this specific polyhalogenated derivative is available, comparable yield data for closely related analogs such as 2-bromo-6-fluorobenzyl bromide (CAS 1548-81-8) or 2-chloro-6-fluorobenzyl bromide (CAS 68220-26-8) under identical or similar one-step conditions are not reported in the primary literature.

Organic Synthesis Benzyl Halide Chemistry Reaction Yield Optimization

Physical Form Differentiation: Crystalline Solid vs. Liquid Handling for 2-Bromo-3-chloro-6-fluorobenzyl bromide

2-Bromo-3-chloro-6-fluorobenzyl bromide is supplied as an off-white crystalline powder, as verified by multiple vendor technical datasheets . In contrast, the closely related analog 2-chloro-6-fluorobenzyl bromide (CAS 68220-26-8) is a colorless to yellowish liquid under standard ambient conditions . This physical form difference has direct implications for weighing accuracy, storage stability, and automation compatibility in parallel synthesis workflows.

Physical Properties Solid-State Handling Procurement Specifications

Ortho-Substituent Conformational Constraint: Anti-Orientation Exclusivity in 2-Bromo-3-chloro-6-fluorobenzyl bromide

A fundamental property of all ortho-substituted benzyl bromides, including 2-bromo-3-chloro-6-fluorobenzyl bromide, is the exclusive anti-orientation of the C-Br bond relative to the ortho substituent, as established by Arbuzov et al. [1]. In contrast, meta-substituted analogs such as meta-bromobenzyl bromide exist as an equilibrium mixture of anti and syn conformers in approximately a 2:1 ratio [1]. The 2-bromo-3-chloro-6-fluoro pattern introduces two distinct ortho halogen substituents (Br at C2, F at C6), each with differing steric and electronic properties that modulate the benzylic electrophile's accessibility. Quantitative comparative data on substitution rates between the target compound and specific analogs are not available in the primary literature.

Conformational Analysis Steric Effects Nucleophilic Substitution

Predicted LogP Differentiation: Lipophilicity Modulation by Polyhalogenation in 2-Bromo-3-chloro-6-fluorobenzyl bromide

The predicted partition coefficient (LogP) for 2-bromo-3-chloro-6-fluorobenzyl bromide is reported as 4.1365 . This value is significantly higher than the experimentally derived LogP of 3.374 for the less-halogenated analog 2-chloro-6-fluorobenzyl bromide (CAS 68220-26-8) . The LogP differential of approximately +0.76 log units reflects the replacement of an aromatic hydrogen with a bromine atom at position 2, increasing the molecular weight from 223.47 g/mol to 302.37 g/mol and substantially elevating lipophilicity.

Lipophilicity Drug Design SAR Studies

Melting Point and Density Differentiation: Solid-State Properties of 2-Bromo-3-chloro-6-fluorobenzyl bromide vs. Non-Fluorinated Analog

While the precise melting point of 2-bromo-3-chloro-6-fluorobenzyl bromide is not publicly reported in the sources reviewed, the non-fluorinated analog 2-bromo-3-chlorobenzyl bromide (CAS 220453-60-1) exhibits a melting point range of 32.9–33.4 °C and a predicted density of 1.933 ± 0.06 g/cm³ . The fluorinated target compound, with molecular weight 302.37 g/mol, would be expected to exhibit distinct thermal and density characteristics due to the presence of the strongly electron-withdrawing fluorine atom at position 6, which alters crystal packing and intermolecular interactions. Quantitative comparative thermal data for the target compound itself are not available in the primary literature reviewed.

Thermal Properties Physical Characterization Handling

Validated Application Scenarios for 2-Bromo-3-chloro-6-fluorobenzyl bromide Based on Quantitative Evidence


One-Step Synthesis of Polyhalogenated Benzyl Bromide Intermediates

Researchers requiring a polyhalogenated benzyl bromide with a validated, high-yielding synthetic protocol can procure 2-bromo-3-chloro-6-fluorobenzyl bromide with confidence, as the one-step Vilsmeier-based synthesis in quantitative yield has been published and spectroscopically characterized [1]. This reduces the need for in-house optimization of synthetic routes when compared to analogs lacking such documented protocols. The compound is suitable as a reactive electrophile in nucleophilic substitution reactions to generate azides, ethers, thioethers, or amines bearing the 2-bromo-3-chloro-6-fluoro substitution pattern for downstream SAR studies.

Precision Weighing and Automated Parallel Synthesis Workflows

The crystalline solid form of 2-bromo-3-chloro-6-fluorobenzyl bromide [1] makes it particularly suitable for automated solid-dispensing platforms and high-throughput experimentation (HTE) workflows. In contrast to liquid analogs such as 2-chloro-6-fluorobenzyl bromide , the solid-state handling properties reduce variability associated with liquid transfer (e.g., viscosity effects, evaporation losses, and hygroscopicity), enabling more precise stoichiometric control in library synthesis and reaction optimization campaigns.

Lipophilicity-Driven Medicinal Chemistry SAR Exploration

In drug discovery programs where modulating LogP is a key optimization parameter, the significant ΔLogP of +0.76 relative to the less-halogenated analog 2-chloro-6-fluorobenzyl bromide [1] makes 2-bromo-3-chloro-6-fluorobenzyl bromide a valuable tool for systematically exploring the impact of increased halogenation on membrane permeability, metabolic stability, and target engagement. The compound can serve as a building block for generating compound libraries with elevated lipophilicity without introducing additional aromatic rings or alkyl chains that would increase molecular complexity.

Conformationally Constrained Electrophile for Stereocontrolled Nucleophilic Displacement

The exclusive anti-orientation of the C-Br bond in ortho-substituted benzyl bromides [1] provides a defined conformational starting point for nucleophilic substitution reactions. For synthetic chemists investigating stereoelectronic effects or seeking predictable stereochemical outcomes in benzylic functionalization, the 2-bromo-3-chloro-6-fluoro substitution pattern offers two distinct ortho halogens (Br and F) with differing steric demands, enabling fine-tuning of the electrophile's steric environment while maintaining conformational homogeneity. This is particularly relevant when the benzyl bromide serves as a key intermediate in enantioselective syntheses where conformational pre-organization influences facial selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-3-chloro-6-fluorobenzyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.